molecular formula C25H21N5O2S2 B12034136 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 618879-97-3

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B12034136
CAS No.: 618879-97-3
M. Wt: 487.6 g/mol
InChI Key: SPTRCPMPOJBJGM-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One possible synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via an Au(I)-catalyzed cyclization of 3-yne-1,2-diols.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction involving azides and alkynes.

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via a condensation reaction between 2-aminothiophenol and a suitable aldehyde.

    Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of halogenated or nitrated benzothiazoles.

Scientific Research Applications

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving furan, triazole, and benzothiazole moieties.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups suggests that it may engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts a range of chemical reactivity and potential applications. The presence of the furan, triazole, and benzothiazole moieties makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

618879-97-3

Molecular Formula

C25H21N5O2S2

Molecular Weight

487.6 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H21N5O2S2/c1-3-12-30-23(20-5-4-13-32-20)28-29-25(30)33-15-22(31)26-18-9-7-17(8-10-18)24-27-19-11-6-16(2)14-21(19)34-24/h3-11,13-14H,1,12,15H2,2H3,(H,26,31)

InChI Key

SPTRCPMPOJBJGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4CC=C)C5=CC=CO5

Origin of Product

United States

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